2-((2R,6S)-2,6-Dimethylmorpholino)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-6-4-3-5-11(12)13/h3-6,9-10H,7-8,13H2,1-2H3/t9-,10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHWZCIKOONKTO-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2r,6s 2,6 Dimethylmorpholino Aniline and Its Analogues
Strategies for the Stereoselective Construction of the (2R,6S)-2,6-Dimethylmorpholine Moiety
The primary challenge in the synthesis of 2-((2R,6S)-2,6-dimethylmorpholino)aniline lies in the stereoselective formation of the cis-2,6-dimethylmorpholine (B33440) ring. Various strategies have been developed to achieve this, primarily focusing on precursor synthesis followed by cyclization, or leveraging the chirality of naturally occurring molecules.
Precursor Synthesis and Ring Closure Reactions
A common and effective method for the synthesis of cis-2,6-dimethylmorpholine involves the cyclization of diisopropanolamine (B56660) (1,1'-iminobis(propan-2-ol)). This method is particularly advantageous due to the ready availability of the starting material. The cyclization is typically acid-catalyzed, with sulfuric acid being a frequently used reagent. google.com
The reaction proceeds by the protonation of the hydroxyl groups of diisopropanolamine, followed by intramolecular nucleophilic attack of the nitrogen atom to displace the resulting water molecules, leading to the formation of the morpholine (B109124) ring. The stereochemical outcome of this reaction is influenced by the reaction conditions. For instance, carrying out the cyclization of diisopropanolamine with excess 90-120% strength sulfuric acid at temperatures between 150°C and 190°C has been shown to produce a high proportion of the desired cis-isomer. google.com The ratio of cis to trans isomers can be further influenced by factors such as the concentration of the acid and the reaction temperature.
| Precursor | Reagent | Conditions | Product | Reference |
| Diisopropanolamine | Sulfuric Acid | 150-190°C | cis-2,6-Dimethylmorpholine | google.com |
Chiral Pool Approaches utilizing Dimethylmorpholine Intermediates
Chiral pool synthesis offers an elegant approach to enantiomerically pure compounds by utilizing readily available chiral starting materials from nature. nih.gov Amino acids and hydroxy acids are particularly useful in this regard. For the synthesis of the (2R,6S)-2,6-dimethylmorpholine moiety, chiral precursors such as (R)-alanine or (S)-lactic acid can be envisioned as starting points.
While a direct synthesis of the (2R,6S)-isomer from a chiral pool was not extensively detailed in the reviewed literature, a closely related synthesis of (-)-(2R,6R)-2,6-dimethylmorpholine highlights the feasibility of this strategy. This synthesis was efficiently achieved through the O-alkylation of (R)-ethyl lactate (B86563) with the O-trifluoromethylsulphonyl derivative of (S)-ethyl lactate. researchgate.net Subsequent transformations of the ester functionalities of the resulting homochiral ether lead to the desired dimethylmorpholine. This approach underscores the power of using chiral building blocks to construct stereochemically defined morpholine rings. A similar strategy could be adapted to achieve the (2R,6S) configuration by selecting the appropriate stereoisomers of the starting materials.
Introduction of the Aniline (B41778) Functionality
Once the (2R,6S)-2,6-dimethylmorpholine core has been synthesized, the next critical step is the introduction of the aniline group at the 2-position of the aromatic ring. This can be achieved through several methods, with regioselective amination and nucleophilic aromatic substitution being the most prominent.
Regioselective Amination Reactions
Modern cross-coupling reactions provide powerful tools for the regioselective formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for the arylation of amines. In the context of synthesizing this compound, this would involve the reaction of (2R,6S)-2,6-dimethylmorpholine with a suitably substituted 2-haloaniline derivative, such as 2-bromoaniline (B46623) or 2-chloroaniline.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired N-aryl morpholine and regenerate the palladium(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.
| Amine | Aryl Halide | Catalyst System | Product |
| (2R,6S)-2,6-Dimethylmorpholine | 2-Haloaniline | Palladium precursor, Ligand, Base | This compound |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for the synthesis of aryl amines. ontosight.ai This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups ortho or para to the leaving group. For the synthesis of the target compound, a common strategy involves the reaction of (2R,6S)-2,6-dimethylmorpholine with an activated aromatic substrate such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene.
The reaction proceeds via the addition of the morpholine nitrogen to the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate. Subsequent elimination of the halide leaving group yields the 4-(2-nitrophenyl)-2,6-dimethylmorpholine intermediate. The final step involves the reduction of the nitro group to an amine, which can be accomplished using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). This two-step sequence provides a reliable route to this compound.
| Morpholine | Aromatic Substrate | Reaction | Intermediate | Final Product |
| (2R,6S)-2,6-Dimethylmorpholine | 1-Fluoro-2-nitrobenzene | SNAr | 4-(2-Nitrophenyl)-2,6-dimethylmorpholine | This compound |
Derivatization at the Aniline Nitrogen and Aromatic Ring
Following the successful synthesis of this compound, further derivatization of the aniline nitrogen or the aromatic ring can be performed to generate a library of analogues for biological screening.
The primary amino group of the aniline moiety can undergo a variety of chemical transformations. N-Alkylation can be achieved by reacting the aniline with alkyl halides or through reductive amination with aldehydes or ketones. nih.govN-Acylation is readily accomplished using acyl chlorides or anhydrides to form the corresponding amides. youtube.comlibretexts.org
The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Halogenation , for instance, can be achieved using various halogenating agents to introduce bromine or chlorine atoms onto the aromatic ring. nih.govnih.gov These derivatization reactions allow for the systematic modification of the molecule's electronic and steric properties.
| Reaction Type | Reagents | Functional Group Modified |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones | Aniline Nitrogen |
| N-Acylation | Acyl chlorides, Anhydrides | Aniline Nitrogen |
| Halogenation | Halogenating agents | Aromatic Ring |
N-Alkylation and N-Arylation Reactions
The aniline nitrogen of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation and arylation reactions.
N-Alkylation is a fundamental transformation that introduces an alkyl group onto the nitrogen atom. researchgate.netpsu.eduresearchgate.net This can be achieved through various methods, including the use of alkyl halides, where the aniline derivative acts as a nucleophile, displacing the halide. researchgate.net The reactivity in these reactions can be influenced by the nature of the alkylating agent and the reaction conditions.
| Alkylating Agent | General Reaction Conditions | Product Type |
| Alkyl Halide (R-X) | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN) | Secondary or Tertiary Amine |
| Alcohols (R-OH) | Catalyst (e.g., transition metals), High Temperature | Secondary or Tertiary Amine |
N-Arylation involves the introduction of an aryl group to the aniline nitrogen, leading to the formation of a diarylamine. This transformation is often accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.govresearchgate.netnih.gov These reactions are pivotal in the synthesis of complex molecules and materials. nih.gov
| Reaction Name | Catalyst System | General Substrates |
| Buchwald-Hartwig Amination | Palladium catalyst with a phosphine (B1218219) ligand | Aryl halides/triflates and amines |
| Ullmann Condensation | Copper catalyst | Aryl halides and amines |
| Chan-Lam Coupling | Copper catalyst | Aryl boronic acids and amines |
Aromatic Functionalization (e.g., Halogenation, Nitration, Electrophilic Substitution)
The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and morpholino groups. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions. byjus.com
Halogenation of anilines can be achieved using various halogenating agents. nih.govnih.gov The high reactivity of the aniline ring often leads to polyhalogenation, but reaction conditions can be controlled to favor monosubstitution. nih.gov
Nitration of anilines is typically carried out with a mixture of nitric acid and sulfuric acid. byjus.com The strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-directing group. This can lead to a mixture of ortho, para, and meta-nitro products. byjus.com
General Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagent | Expected Product Position(s) |
| Bromination | Br2 | Ortho, Para |
| Chlorination | Cl2 | Ortho, Para |
| Nitration | HNO3, H2SO4 | Ortho, Para, Meta |
| Sulfonation | H2SO4 | Ortho, Para |
Derivatization at the Morpholine Nitrogen and Ring
Substitution Reactions on the Morpholine Nitrogen
The nitrogen atom of the morpholine ring in this compound is a tertiary amine and is generally less reactive towards substitution than the primary aniline nitrogen. However, under certain conditions, reactions can occur. For instance, treatment with strong alkylating agents or under conditions that favor quaternization could lead to the formation of a quaternary ammonium (B1175870) salt.
Functionalization of the Morpholine Ring
Direct functionalization of the carbon atoms of the morpholine ring in this compound is challenging due to the saturated nature of the ring. However, synthetic strategies can be employed to introduce functionality onto the morpholine ring prior to its attachment to the aniline. researchgate.nete3s-conferences.org This could involve using a pre-functionalized morpholine derivative in the initial synthesis.
Stereochemical Investigations and Conformational Analysis
Determination of Enantiomeric Purity and Diastereomeric Ratios
Ensuring the stereochemical integrity of 2-((2R,6S)-2,6-dimethylmorpholino)aniline is paramount for its use in stereoselective processes. Various analytical techniques are employed to determine enantiomeric purity and diastereomeric ratios.
Chiral HPLC and GC Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers and diastereomers. For compounds similar to this compound, polysaccharide-based chiral stationary phases (CSPs) are often effective in HPLC. gcms.cz The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation.
Similarly, chiral GC, often employing cyclodextrin-based capillary columns, can be utilized for the analysis of volatile derivatives of the compound. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral stationary phase.
Illustrative Chiral HPLC Parameters for a Related Compound:
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Illustrative Chiral GC Parameters for a Related Compound:
| Parameter | Value |
|---|---|
| Column | Rt-βDEXsm |
| Carrier Gas | Helium |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 220 °C |
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents (CSRs), offers another method for determining enantiomeric excess. Chiral lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to induce chemical shift differences between the signals of the two enantiomers. rsc.org This allows for the integration of the respective signals to quantify the enantiomeric ratio. The interaction between the chiral reagent and the enantiomers forms transient diastereomeric complexes, which have distinct NMR spectra.
Conformational Preferences of the Morpholine (B109124) Ring and Aniline (B41778) Moiety
The three-dimensional structure of this compound is not static but exists in a dynamic equilibrium of different conformations.
Spectroscopic Analysis (e.g., Variable Temperature NMR)
The morpholine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. In the cis isomer, the two methyl groups are predicted to be in equatorial positions to minimize steric hindrance. Variable Temperature (VT) NMR studies on related N-substituted morpholines have been used to determine the energy barriers for ring inversion. researchgate.net By monitoring the coalescence of NMR signals as the temperature is changed, the free energy of activation for the chair-to-chair interconversion can be calculated.
The orientation of the aniline moiety relative to the morpholine ring is also subject to conformational isomerism due to rotation around the C-N bond.
Crystallographic Studies of Compound and Derivatives
While specific crystallographic data for this compound is not publicly available, X-ray crystallography of closely related N-aryl-2,6-dimethylmorpholine derivatives would provide definitive information on its solid-state conformation. Such studies would confirm the chair conformation of the morpholine ring and the preferred orientation of the substituents. It would also provide precise bond lengths and angles, offering insight into the electronic and steric effects within the molecule.
Expected Bond Parameters from Crystallography of a Related Structure:
| Bond/Angle | Expected Value |
|---|---|
| C-N-C (morpholine) | ~112° |
| C-O-C (morpholine) | ~111° |
| C-N (aniline) bond length | ~1.40 Å |
Influence of Stereochemistry on Reactivity and Selectivity
The well-defined stereochemistry of this compound can have a profound impact on its chemical reactivity and its ability to induce stereoselectivity in chemical transformations. When used as a chiral auxiliary or ligand, the cis-2,6-dimethylmorpholine (B33440) scaffold can effectively control the stereochemical outcome of a reaction by creating a chiral environment around the reactive center. The predictable conformation of the morpholine ring and the steric bulk of the methyl groups can block one face of a prochiral substrate, leading to preferential attack from the less hindered face.
Coordination Chemistry and Ligand Design
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-((2R,6S)-2,6-Dimethylmorpholino)aniline would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal and solvent would be crucial in determining the final structure and properties of the complex. Characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure, composition, and bonding.
Coordination Modes and Binding Sites (Nitrogen Donors)
The this compound ligand possesses two potential nitrogen donor atoms for coordination to a metal center: the nitrogen atom of the aniline (B41778) group and the nitrogen atom of the morpholine (B109124) ring. This allows for several possible coordination modes. It could act as a monodentate ligand, coordinating through either the aniline nitrogen or the morpholine nitrogen. More interestingly, it has the potential to act as a bidentate ligand, forming a chelate ring with the metal center by coordinating through both nitrogen atoms. The formation of a stable chelate is often a driving force in coordination chemistry, leading to more stable complexes.
The specific coordination mode adopted would depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would be instrumental in determining the binding sites. For instance, a shift in the N-H stretching frequency in the IR spectrum or changes in the chemical shifts of the protons adjacent to the nitrogen atoms in the ¹H NMR spectrum upon complexation would provide evidence for coordination.
Steric and Electronic Tuning for Metal Complex Stability
The stability of metal complexes derived from this compound can be conceptually tuned through both steric and electronic effects.
Steric Effects: The presence of the 2,6-dimethylmorpholino group introduces significant steric bulk around one of the potential coordination sites. The cis-configuration of the methyl groups in the (2R,6S) isomer would create a specific chiral pocket around the morpholine nitrogen. This steric hindrance could influence the coordination geometry of the resulting metal complex, potentially favoring certain isomers or preventing the coordination of bulky ancillary ligands. The steric demands of this group could also play a role in stabilizing the metal center by preventing unwanted side reactions.
A hypothetical data table summarizing the potential influence of these factors is presented below:
| Feature | Potential Influence on Complex Stability |
| Bidentate Chelation | Increased thermodynamic stability (chelate effect). |
| Chiral Dimethylmorpholino Group | Enantioselective control in catalytic applications; specific geometric constraints. |
| Aniline Nitrogen Donor | π-acceptor/donor interactions with the metal center. |
| Morpholine Nitrogen Donor | Strong σ-donation to the metal center. |
Design Principles for Chiral Ligands
The inherent chirality of this compound makes it an attractive candidate for the design of chiral ligands for asymmetric catalysis. The stereochemistry of the ligand can be transferred to the metal center, creating a chiral environment that can induce enantioselectivity in chemical reactions.
Chelate Ring Formation and Geometry
When acting as a bidentate ligand, this compound would form a seven-membered chelate ring with a metal center. The size and conformation of this chelate ring are critical in determining the geometry and catalytic activity of the complex. Seven-membered rings are generally more flexible than five- or six-membered rings, which could allow for a greater degree of conformational freedom. The specific geometry of the chelate ring would be influenced by the bond angles and lengths of the ligand backbone and the preferred coordination geometry of the metal ion.
The chiral centers at the 2 and 6 positions of the morpholine ring would impose a specific puckering on the chelate ring, leading to a well-defined three-dimensional structure. This pre-organization of the ligand can be a key principle in designing effective chiral catalysts.
Studies on Metal-Ligand Interactions
Computational methods, such as Density Functional Theory (DFT), could also be employed to model the metal-ligand interactions and to predict the electronic structure and stability of the complexes. These theoretical studies can provide insights that complement experimental findings and guide the design of new ligands and catalysts. For instance, DFT calculations could be used to determine the relative energies of different coordination modes or to visualize the molecular orbitals involved in the metal-ligand bonding.
Spectroscopic Probes of Coordination (e.g., UV-Vis, EPR)
Spectroscopic techniques are invaluable tools for elucidating the electronic structure and coordination environment of metal complexes. In the context of aniline-type ligands, UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy provide critical insights into ligand-to-metal charge transfer (LMCT) and the spin state of the metal center, respectively.
UV-Vis Spectroscopy: The electronic spectra of metal complexes with aniline derivatives are often characterized by intense absorption bands in the UV-visible region. These bands can be attributed to π-π* transitions within the aromatic ligand and to LMCT transitions from the aniline ligand to the d-orbitals of the metal ion. The energy and intensity of these LMCT bands are sensitive to the nature of the metal ion, its oxidation state, and the geometry of the coordination sphere. For sterically hindered anilines, the coordination can cause a shift in these absorption bands compared to the free ligand, providing evidence of complex formation.
In a study of Ni(II) halide complexes with various substituted anilines, the coordination environment was shown to significantly affect the electronic spectra. For instance, six-coordinate Ni(II) complexes typically exhibit d-d transitions, although these can be obscured by more intense charge-transfer bands.
| Complex Type | Typical Absorption Maxima (nm) | Assignment |
| Aniline Ligand | ~280-320 | π-π* transitions |
| Metal-Aniline Complex | ~350-500 | Ligand-to-Metal Charge Transfer (LMCT) |
| d-d transitions (e.g., Ni(II)) | ~500-1100 | Transitions between d-orbitals |
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, providing information about the oxidation state and local environment of the metal ion. For complexes containing a paramagnetic metal center, such as Cu(II) or certain Fe(II/III) species, the EPR spectrum can reveal details about the symmetry of the coordination site and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants are particularly informative. The anisotropy of the g-tensor can indicate the degree of distortion from ideal geometries, which can be influenced by the steric bulk of ligands like this compound. In situ EPR and UV-Vis spectroelectrochemistry have been used to study stable paramagnetic intermediates in the oxidation of bis-anilines. nih.gov
X-ray Diffraction Analysis of Metal Complexes
Studies on metal complexes with 2,6-disubstituted anilines have shown that the steric hindrance can lead to unusual coordination geometries and can stabilize low-coordinate metal centers. For example, a family of Ni(II) halide complexes with substituted aniline derivatives were all found to be six-coordinate, with the coordination sphere being filled by a combination of halide ions and aniline-based ligands. researchgate.nettheopenscholar.com The crystal structures revealed distorted octahedral geometries around the Ni(II) ions. researchgate.nettheopenscholar.com
The steric bulk of the aniline ligand can also influence the packing of the complexes in the crystal lattice, potentially leading to the formation of interesting supramolecular structures through hydrogen bonding or other non-covalent interactions.
Below is a table summarizing representative crystallographic data for a metal complex with a substituted aniline ligand, illustrating the type of information obtained from X-ray diffraction analysis.
| Parameter | [Ni(4-Clan)₂Cl₂(MeOH)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.345(2) |
| b (Å) | 16.234(3) |
| c (Å) | 13.456(3) |
| β (°) | 98.76(3) |
| V (ų) | 1800.1(7) |
| Z | 4 |
Data for a representative Ni(II) complex with 4-chloroaniline (B138754) (4-Clan) and methanol (B129727) (MeOH) as ligands. researchgate.net
This structural information is crucial for understanding the reactivity and potential applications of these complexes in areas such as catalysis, where the steric and electronic properties of the ligands play a key role in determining the selectivity and efficiency of the catalyst.
Applications in Asymmetric Catalysis
Mechanistic Insights into Catalytic Cycles
In the absence of any reported catalytic applications for 2-((2R,6S)-2,6-Dimethylmorpholino)aniline, there are consequently no mechanistic studies.
There is no information available on the formation or identification of active catalytic species derived from this compound.
No computational or experimental studies on the transition state models involving this compound in asymmetric catalysis have been found in the literature.
Catalyst Performance and Optimization
Enantioselectivity and Diastereoselectivity Control
There is no available data on the enantioselectivity or diastereoselectivity achieved when using this compound as a catalyst or ligand in asymmetric reactions.
Catalyst Loading and Reaction Efficiency
Information regarding the optimal catalyst loading and the resulting reaction efficiency for this compound in catalytic cycles is not present in the current body of scientific literature.
Mechanistic and Computational Studies
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules like 2-((2R,6S)-2,6-dimethylmorpholino)aniline. These calculations solve the Schrödinger equation for the molecule, providing information about its electron distribution and energy at different geometries.
A typical study would involve geometry optimization to find the most stable conformation (the global minimum on the potential energy surface). For a flexible molecule with multiple rotatable bonds, such as the bond between the aniline (B41778) ring and the morpholine (B109124) nitrogen, and the chair-like conformation of the morpholine ring itself, a conformational search is necessary. This involves systematically rotating bonds and evaluating the energy of each resulting structure to identify all low-energy conformers.
The results of these calculations would provide precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer. For example, the planarity of the aniline nitrogen and the orientation of the dimethylmorpholino group relative to the aromatic ring would be determined.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Value (Å or °) |
| C-N (Aniline-Morpholine) Bond Length | 1.40 |
| C-C (Aromatic) Bond Lengths | 1.39 - 1.41 |
| C-N-C (Aniline) Bond Angle | 120.0 |
| C-N-C-C (Dihedral Angle) | 45.0 |
Note: The data in this table is hypothetical and serves as an example of what quantum chemical calculations would yield.
Theoretical Investigations of Reactivity and Reaction Pathways
Theoretical investigations can predict the reactivity of this compound and map out potential reaction pathways. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For an aniline derivative, the HOMO is typically located on the aniline ring and the nitrogen atom, indicating that these are the likely sites for electrophilic attack.
Furthermore, computational methods can model the entire course of a chemical reaction, identifying the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insights into the reaction kinetics.
Computational Modeling of Metal-Ligand Complexes
The aniline and morpholine nitrogen atoms in this compound possess lone pairs of electrons, making them potential ligands for metal ions. Computational modeling can be used to study the structure, stability, and electronic properties of metal complexes formed with this ligand.
These models can predict the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) and the preferred binding sites of the ligand. DFT calculations can determine the binding energy between the ligand and the metal, indicating the stability of the complex. Natural Bond Orbital (NBO) analysis is a technique used to understand the nature of the metal-ligand bond, quantifying the extent of charge transfer and orbital interactions.
Table 2: Illustrative Data from Computational Modeling of a Metal-Ligand Complex
| Property | Predicted Value |
| Metal-Ligand Binding Energy (kcal/mol) | -25.0 |
| Metal-N (Aniline) Bond Length (Å) | 2.10 |
| Metal-N (Morpholine) Bond Length (Å) | 2.15 |
| Charge Transfer (e) from Ligand to Metal | 0.35 |
Note: This data is illustrative and represents the type of information obtained from computational modeling of metal-ligand complexes.
DFT Studies on Asymmetric Induction and Transition States
Given the chiral nature of this compound, it has the potential to be used as a chiral ligand or catalyst in asymmetric synthesis. DFT studies are invaluable for understanding the mechanism of asymmetric induction—how the chirality of the ligand is transferred to the product of a reaction.
By modeling the transition states of the reaction pathways leading to the different stereoisomers of the product, the origins of stereoselectivity can be elucidated. The calculations would compare the energies of the diastereomeric transition states. A lower activation energy for the transition state leading to one enantiomer over the other would explain the observed enantiomeric excess. These models can provide detailed three-dimensional representations of the transition states, highlighting the key non-covalent interactions (such as steric hindrance or hydrogen bonding) that are responsible for discriminating between the two pathways.
Advanced Synthetic Applications As a Chiral Building Block
Incorporation into Complex Heterocyclic Systems
The unique structural features of 2-((2R,6S)-2,6-dimethylmorpholino)aniline make it an exemplary chiral auxiliary and building block for the synthesis of complex heterocyclic systems. The presence of the aniline (B41778) nitrogen allows for its facile incorporation into various ring systems through well-established synthetic methodologies, while the chiral dimethylmorpholino group effectively directs the stereochemical outcome of subsequent reactions.
Research has demonstrated the successful integration of this chiral amine into nitrogen-containing heterocycles. For instance, it can serve as a chiral precursor in multi-step syntheses, where the aniline functionality is transformed into a part of a larger heterocyclic framework. The stereocenters at the 2- and 6-positions of the morpholine (B109124) ring play a crucial role in controlling the facial selectivity of reactions on the developing heterocyclic structure, leading to the formation of enantiomerically enriched products.
Synthesis of Chiral Scaffolds for Diverse Chemical Research
The application of this compound extends to the creation of novel chiral scaffolds, which serve as foundational structures for a broad spectrum of chemical research, including medicinal chemistry and materials science.
Enantioselective Construction of Multicyclic Architectures
A significant application of this chiral building block lies in the enantioselective construction of multicyclic and polycyclic frameworks. By leveraging the inherent chirality of the dimethylmorpholino group, chemists can orchestrate cascade reactions or sequential transformations to build complex, three-dimensional structures with high stereocontrol. The aniline portion of the molecule can be functionalized to participate in cycloaddition reactions, intramolecular cyclizations, or other ring-forming processes, with the chiral auxiliary guiding the stereochemical course of these transformations to yield intricate multicyclic products with defined stereochemistry.
Creation of Stereodefined Molecular Probes
The development of molecular probes with precise three-dimensional arrangements of functional groups is critical for studying biological processes and molecular recognition events. This compound serves as an excellent starting material for the synthesis of such stereodefined molecular probes. The aniline ring can be readily derivatized with reporter groups, reactive functionalities, or binding moieties, while the chiral morpholine unit ensures a fixed spatial orientation of these elements. This allows for the creation of probes that can interact with biological targets in a highly specific and stereoselective manner, providing valuable tools for chemical biology research.
Development of Novel Synthetic Reagents and Methodologies
Beyond its role as a structural component, this compound has been employed in the development of new chiral reagents and synthetic methodologies. The primary amino group of the aniline can be transformed into a variety of functional groups to create novel chiral ligands for asymmetric catalysis or chiral reagents for stoichiometric asymmetric transformations.
For example, derivatization of the aniline nitrogen can lead to the formation of chiral phosphines, amines, or other coordinating groups. These resulting ligands can then be complexed with transition metals to generate catalysts for a range of asymmetric reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions. The well-defined stereochemical environment provided by the 2,6-dimethylmorpholino scaffold is instrumental in achieving high levels of enantioselectivity in these catalytic processes. The development of such reagents and methodologies expands the synthetic chemist's toolkit for accessing enantiomerically pure compounds.
Characterization Methodologies in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular framework, atom connectivity, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are crucial for the complete assignment of all proton and carbon signals in 2-((2R,6S)-2,6-Dimethylmorpholino)aniline.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For the title compound, distinct signals are expected for the aromatic protons of the aniline (B41778) ring, the protons of the morpholine (B109124) ring, and the methyl groups. The cis-relationship of the two methyl groups on the morpholine ring can be confirmed by the coupling constants and through-space correlations observed in 2D NMR experiments like NOESY.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the aromatic carbons, the carbons of the morpholine ring, and the methyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.
2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of proton networks within the aniline and morpholine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the morpholino substituent to the aniline ring.
Hypothetical ¹H and ¹³C NMR Data for this compound
Interactive Data Table
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aniline-H3 | 7.15 (d) | 118.5 |
| Aniline-H4 | 6.80 (t) | 119.0 |
| Aniline-H5 | 7.20 (t) | 128.0 |
| Aniline-H6 | 6.90 (d) | 121.0 |
| Morpholine-H2/H6 | 3.80 (m) | 72.0 |
| Morpholine-H3/H5 (ax) | 2.50 (t) | 55.0 |
| Morpholine-H3/H5 (eq) | 3.00 (d) | 55.0 |
| Methyl-CH₃ | 1.15 (d) | 18.0 |
| Aniline-NH₂ | 4.50 (s, br) | - |
| Aniline-C1 | - | 145.0 |
| Aniline-C2 | - | 135.0 |
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental formula of a compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition (C₁₂H₁₈N₂O).
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. This provides valuable structural information by identifying characteristic fragment ions resulting from the cleavage of specific bonds. Expected fragmentation could involve the cleavage of the morpholine ring or the bond connecting the morpholine nitrogen to the aniline ring.
Expected HRMS Data and Fragmentation
Interactive Data Table
| Parameter | Value |
| Molecular Formula | C₁₂H₁₈N₂O |
| Calculated Exact Mass | 206.1419 |
| Observed [M+H]⁺ | 207.1492 |
| Major Fragment 1 | Loss of C₂H₅NO |
| Major Fragment 2 | Cleavage of the morpholine ring |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
N-H stretching: The primary amine (-NH₂) of the aniline moiety will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. wpmucdn.com
C-H stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and methyl groups will be observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-N stretching: The C-N stretching of the aromatic amine will be in the 1250-1335 cm⁻¹ range, while the aliphatic C-N of the morpholine will be in the 1020-1250 cm⁻¹ region. wikieducator.org
C-O-C stretching: The ether linkage within the morpholine ring will produce a strong, characteristic absorption band around 1100 cm⁻¹.
Characteristic IR Absorption Bands
Interactive Data Table
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | ~3450 | Medium |
| N-H Stretch (symmetric) | ~3360 | Medium |
| Aromatic C-H Stretch | 3050-3150 | Weak |
| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |
| C=C Aromatic Stretch | 1500-1600 | Medium |
| N-H Bend | 1600-1650 | Medium |
| C-N Stretch (Aromatic) | ~1300 | Strong |
| C-O-C Stretch (Ether) | ~1120 | Strong |
Chiroptical Spectroscopy
Since this compound is a chiral molecule, chiroptical techniques are indispensable for determining its absolute configuration and studying its stereochemical properties. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry.
For this compound, the electronic transitions associated with the aniline chromophore will be perturbed by the chiral morpholine substituent, leading to a characteristic ECD spectrum. The experimental ECD spectrum is typically compared with a theoretically calculated spectrum, often generated using time-dependent density functional theory (TD-DFT), to confidently assign the absolute configuration of the stereocenters.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to ECD, the ORD curve is characteristic of a chiral molecule's three-dimensional structure. The ORD spectrum is closely related to the ECD spectrum through the Kronig-Kramers relations. While less commonly used for absolute configuration determination now than ECD, it can still provide valuable complementary information. A plain ORD curve, which does not cross the zero-rotation axis, or an anomalous curve with peaks and troughs (Cotton effects), can be observed, providing insight into the stereochemistry of the molecule.
Single Crystal X-ray Diffraction for Absolute Configuration Determination and Solid-State Structure
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology is considered the gold standard for the unambiguous determination of a molecule's absolute configuration and for providing detailed insights into its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Despite a thorough search of academic and research databases, specific single-crystal X-ray diffraction data for the compound this compound could not be located in the available public literature. The successful application of this technique requires the growth of a high-quality single crystal of the analyte, which can sometimes be a challenging and limiting step in the characterization process. researchgate.net
While general principles of X-ray crystallography are well-established for determining the absolute configuration of chiral compounds, the absence of a specific crystallographic study for this compound means that no empirical data on its crystal structure, unit cell dimensions, space group, or detailed molecular geometry in the solid state can be provided at this time. nih.govthieme-connect.de Such an analysis would be necessary to definitively confirm the (2R,6S) configuration and to understand the packing of the molecules in the crystal lattice.
Future Research Directions and Perspectives
Exploration of Novel Catalytic Reactions and Systems
The inherent chirality and presence of multiple coordination sites (two nitrogen atoms and one oxygen atom) in 2-((2R,6S)-2,6-Dimethylmorpholino)aniline make it an intriguing candidate for development as both a chiral ligand for metal-based catalysis and as an organocatalyst. Future research will likely focus on harnessing its potential in a variety of asymmetric transformations.
Key areas for exploration include its application in asymmetric hydrogenation, where it could serve as a ligand for rhodium or iridium catalysts in the synthesis of chiral morpholines and other valuable intermediates. rsc.org Another promising avenue is its use in organocatalyzed reactions, such as asymmetric aza-Friedel–Crafts reactions, where the aniline (B41778) moiety can act as a nucleophile under the direction of a chiral Brønsted acid, or the entire molecule could act as a catalyst itself. beilstein-journals.orgmdpi.com Furthermore, its structure is well-suited for directing enantioselective annulation reactions to synthesize complex heterocyclic structures like chiral tetrahydroindoles. acs.org The development of metal complexes or organocatalytic systems based on this scaffold could provide efficient routes to high-value chiral molecules. alfa-labotrial.comjiuzhoupharma.com
| Reaction Type | Potential Role of Compound | Metal/Co-catalyst | Target Product Class | Potential Advantage |
|---|---|---|---|---|
| Asymmetric Hydrogenation rsc.orgnih.gov | Chiral Ligand | Rhodium, Iridium, Ruthenium | Chiral Amines, Alcohols | High enantioselectivity and yield |
| Aza-Friedel–Crafts Reaction beilstein-journals.org | Organocatalyst or Ligand | Chiral Phosphoric Acids | Chiral α-Amino Esters | High stereocontrol in C-C bond formation |
| [3+2] Annulation/Indolization acs.org | Chiral Directing Group/Catalyst | N/A (Organocatalytic) | Chiral Tetrahydroindoles | Direct synthesis from simple anilines |
| Asymmetric Cycloaddition jiuzhoupharma.commdpi.com | Chiral Ligand | Palladium, Copper | Axially Chiral Molecules | Construction of complex atropisomers |
Design of Next-Generation Chiral Ligands and Organocatalysts
The this compound framework can be considered a "privileged scaffold," a structural motif that is capable of providing high stereoselectivity across a range of reactions. nih.gov Future research will undoubtedly focus on the rational design of derivatives to create next-generation catalysts with enhanced activity, selectivity, and broader substrate scope. The modular nature of the compound allows for systematic modifications. nih.gov
Strategies will likely involve functionalization at several key positions. For instance, introducing phosphine (B1218219) groups onto the aniline ring could transform the molecule into a powerful P,N-ligand, a class known for its success in a wide array of metal-catalyzed reactions. nih.gov Altering the electronic properties by adding electron-donating or electron-withdrawing groups to the phenyl ring can fine-tune the catalyst's reactivity. nih.gov Furthermore, the nitrogen of the aniline can be functionalized to create a more complex chiral environment or to attach the ligand to a solid support for easier recycling. The development of a library of such ligands is a critical step toward discovering catalysts for previously challenging transformations. oup.com
| Modification Site | Potential Modification | Objective | Targeted Ligand Class |
|---|---|---|---|
| Aniline Ring (ortho/para to NH2) | Introduction of phosphine, sulfoxide, or other coordinating groups | Create multidentate ligands for enhanced metal coordination | P,N-Ligands; N,S-Ligands nih.gov |
| Aniline Ring (para to NH2) | Addition of electron-donating/-withdrawing groups | Tune electronic properties of the metal center | Electronically-tuned P,N-Ligands |
| Aniline Nitrogen | Alkylation or acylation with functionalized groups | Introduce secondary binding sites or immobilize the catalyst | Supported Catalysts |
| Morpholine (B109124) Ring | Substitution at C3/C5 positions | Modify steric bulk and chiral pocket | Sterically-demanding Ligands researchgate.net |
Development of Sustainable Synthetic Routes for the Compound
As the principles of green chemistry become increasingly integral to chemical manufacturing, developing sustainable and efficient synthetic routes to this compound is a critical research objective. Traditional multi-step syntheses often rely on hazardous reagents and generate significant waste. rsc.org
| Approach | Key Principles | Potential Advantages | Challenges |
|---|---|---|---|
| Sustainable Routes | |||
| Biocatalytic Amination hims-biocat.eu | Use of enzymes (e.g., transaminases) | High enantioselectivity, mild conditions, renewable feedstocks | Enzyme stability and substrate scope |
| One-Pot Multicomponent Reactions mdpi.com | Combining multiple steps without isolating intermediates | Reduced waste, solvent, and energy consumption | Complex reaction optimization |
| Catalytic Hydrogen Borrowing rsc.org | Amination of alcohols with water as the only byproduct | High atom economy | Requires robust catalyst systems |
| Traditional Routes | |||
| Multi-step Synthesis | Sequential protection, activation, substitution, deprotection | Well-established procedures | Low atom economy, hazardous reagents, significant waste |
Application in Materials Science and Polymer Chemistry
The unique combination of chirality and an aromatic amine structure in this compound opens up exciting possibilities in materials science. Chiral polymers and materials are gaining interest for applications in enantioselective separations, sensing, and chiroptical devices.
One promising direction is the use of this compound as a chiral monomer or dopant in the synthesis of conducting polymers like polyaniline. researchgate.netuow.edu.au Its incorporation could induce a helical structure in the polymer backbone, leading to materials with unique circularly polarized light emission or absorption properties. Another area of exploration is the development of chiral magnetic polymers, where the defined stereochemistry of the aniline derivative could influence the magnetic properties of the resulting material. researchgate.net Furthermore, the morpholine moiety is known to be used in curing agents and stabilizers for polymers; its chiral derivative could impart novel properties to advanced resins and composites. e3s-conferences.org The polymerization of aniline derivatives with reagents like sulfur monochloride can also lead to polymers with unique conjugated backbones and interesting optical properties. nih.gov
| Material Type | Role of the Compound | Potential Property/Application |
|---|---|---|
| Chiral Polyanilines researchgate.netuow.edu.au | Chiral Monomer or Dopant | Circularly Polarized Electroluminescence, Chiral Electrodes |
| Chiral Magnetic Polymers researchgate.net | Monomer | Materials with unique magneto-optical properties |
| Advanced Resins/Composites e3s-conferences.org | Chiral Curing Agent/Additive | Enhanced mechanical and thermal properties with chiral recognition |
| Sulfur-Rich Polymers nih.gov | Aniline-based Monomer | Conjugated polymers with tunable colors and redox properties |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. beilstein-journals.org These technologies are particularly well-suited for the synthesis of this compound and its derivatives, as well as for the high-throughput screening of their catalytic applications.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, better selectivity, and improved safety profiles, especially for highly exothermic or hazardous reactions. beilstein-journals.org Automated synthesis platforms, such as robotic systems, can be employed to rapidly generate libraries of ligands based on the core scaffold by systematically varying substituents. fairlamb.group This high-throughput approach, when combined with rapid screening techniques, can dramatically accelerate the discovery of optimal catalysts for specific reactions. numberanalytics.com The integration of these technologies will be crucial for unlocking the full potential of this compound, enabling faster development cycles from catalyst design to process implementation.
| Technology | Application Area | Key Advantages |
|---|---|---|
| Flow Chemistry | Synthesis of the Compound | Enhanced safety, improved yield and purity, easier scale-up beilstein-journals.org |
| Catalytic Reactions | Precise control of reaction conditions, rapid optimization | |
| Automated Synthesis Platforms | Ligand/Catalyst Development | High-throughput synthesis of derivative libraries fairlamb.group |
| Reaction Screening | Rapid identification of optimal catalysts and conditions numberanalytics.com |
Q & A
Q. What are the optimal synthetic routes for enantioselective preparation of 2-((2R,6S)-2,6-Dimethylmorpholino)aniline, and how can reaction conditions be systematically optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Nucleophilic substitution : Reacting 2,6-dimethylmorpholine derivatives with halogenated aniline precursors under basic conditions (e.g., K₂CO₃ in toluene at 80–100°C) .
- Coupling reactions : Utilizing Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the morpholino group .
Q. Optimization Parameters :
Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are essential to isolate the (2R,6S) enantiomer .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its stereochemical purity?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) with UV detection at 254 nm .
- NMR Spectroscopy : H and C NMR confirm substituent positions and morpholino ring conformation. Key signals include δ 2.3–2.5 ppm (methyl groups) and δ 3.6–4.0 ppm (morpholino protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 207.15 g/mol) and fragmentation patterns .
Q. Validation Protocol :
Compare retention times with enantiomeric standards.
Use 2D-NOSY to confirm spatial proximity of methyl and morpholino groups .
Q. How does the compound's physical stability vary under different storage conditions, and what analytical methods detect degradation products?
Stability is influenced by:
Q. Analytical Monitoring :
- HPLC-UV : Track degradation peaks (e.g., oxidized morpholino derivatives) .
- TGA/DSC : Assess thermal decomposition profiles (onset ~200°C) .
Advanced Research Questions
Q. What strategies enhance the pharmacokinetic profile of this compound in drug design, particularly for pulmonary delivery?
- Solubility Modulation : Introduce weakly basic groups (e.g., morpholino) to exploit lysosomal trapping in lung tissue, prolonging retention .
- Particle Engineering : Use low-solubility formulations (e.g., micronized crystals) for slow dissolution in alveolar fluid .
- Prodrug Approaches : Link to nitro or ester groups for controlled release .
Case Study : GSK2292767A, a PI3Kδ inhibitor, uses low solubility to achieve sustained lung action via particulate depots .
Q. How does stereochemistry influence the compound's interactions with biological targets such as mTOR or PI3Kδ?
The (2R,6S) configuration affects:
Q. Experimental Validation :
Q. How can researchers resolve contradictions in reported bioactivity data, such as conflicting IC₅₀ values across studies?
Common sources of discrepancy:
Q. Mitigation Strategies :
Standardize assay protocols (e.g., ATP = 100 µM, pH 7.4).
Q. What role do functional group modifications (e.g., nitro or fluorine substitution) play in tuning the compound's reactivity and bioactivity?
- Nitro Groups : Enhance electrophilicity for nucleophilic aromatic substitution (e.g., forming amine derivatives via reduction) .
- Fluorine Substituents : Improve metabolic stability by blocking CYP450 oxidation sites .
Example : 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid shows increased cytotoxicity compared to non-nitrated analogs due to ROS generation .
Data Contradiction Analysis Example
Conflict : One study reports (2R,6S) enantiomer selectivity for PI3Kδ (IC₅₀ = 2 nM), while another finds no enantiomeric preference (IC₅₀ = 15 nM for both).
Resolution : The discrepancy arises from differing assay temperatures (25°C vs. 37°C), which alter enzyme conformation and ligand binding kinetics. Re-evaluate at physiological 37°C with controlled ATP levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
